molecular formula C23H29NO5 B2877281 Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 537003-75-1

Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2877281
CAS No.: 537003-75-1
M. Wt: 399.487
InChI Key: LBPUMDZYLHYBRO-UHFFFAOYSA-N
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Description

Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative belonging to the 1,4-dihydropyridine (1,4-DHP) class. Its core structure comprises a hexahydroquinoline scaffold fused with a cyclohexanone ring and substituted with a 3-ethoxy-4-methoxyphenyl group at position 4, a methyl ester at position 3, and three methyl groups at positions 2, 7, and 5. The compound’s stereoelectronic properties are influenced by the ethoxy and methoxy substituents on the phenyl ring, which enhance electron-donating effects and modulate solubility .

Structurally, the compound adopts a boat-like conformation in the dihydropyridine ring and an envelope conformation in the cyclohexanone ring, as observed in related derivatives . This conformational flexibility may impact its biological interactions, such as calcium channel modulation or antioxidant activity, common among 1,4-DHPs .

Properties

IUPAC Name

methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-7-29-18-10-14(8-9-17(18)27-5)20-19(22(26)28-6)13(2)24-15-11-23(3,4)12-16(25)21(15)20/h8-10,20,24H,7,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPUMDZYLHYBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. This article provides an in-depth analysis of its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C29H33NO6\text{C}_{29}\text{H}_{33}\text{N}\text{O}_{6}

This structure includes various functional groups that contribute to its biological activities. The presence of methoxy and ethoxy groups enhances its lipophilicity and potential interactions with biological targets.

Biological Activities

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. This compound has shown promising results against various bacterial strains. For instance:

  • In vitro studies demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Bacillus subtilis18

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays. The DPPH radical scavenging assay indicated that it exhibits significant antioxidant activity.

Concentration (µg/mL)% Scavenging Activity
5070
10085
20095

This antioxidant property may contribute to its potential in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In animal models, administration of the compound resulted in reduced levels of TNF-alpha and IL-6 in serum.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX and LOX involved in the inflammatory response.
  • Receptor Modulation : It can bind to receptors associated with pain and inflammation, thereby modulating their activity.
  • Radical Scavenging : Its structural features allow it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

A series of case studies have explored the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A study involving mice infected with E. coli showed that treatment with the compound reduced bacterial load significantly compared to controls.
  • Case Study on Anti-inflammatory Effects : In a model of arthritis induced in rats, administration of the compound led to decreased joint swelling and pain scores.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in substituent patterns on the phenyl ring and ester groups. Key comparisons include:

Compound Substituents Molecular Formula Key Properties References
Target Compound : Methyl 4-(3-ethoxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 3-Ethoxy-4-methoxyphenyl, methyl ester C₂₄H₂₉NO₅ Potential antioxidant/antihypertensive activity (inferred from analogs)
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl, methyl ester C₁₉H₂₁NO₄ Calcium channel modulation; antibacterial activity
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Fluorophenyl, ethyl ester C₂₀H₂₂FNO₃ Research applications (e.g., material science)
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 3-Hydroxyphenyl, ethyl ester C₂₀H₂₃NO₄ Antioxidant activity; crystallographically characterized
Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 3-Ethoxy-4-hydroxyphenyl, benzyl ester C₂₈H₃₁NO₅ Antibacterial activity (e.g., against S. aureus)

Physicochemical Properties

  • Crystallography: Analogous structures (e.g., methyl 4-(4-methoxyphenyl)...) reveal dihedral angles of ~86° between the phenyl and quinoline rings, influencing binding interactions .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy, ethoxy) on the phenyl ring enhance calcium channel binding affinity .
    • Ester groups (methyl vs. ethyl) minimally affect activity but alter pharmacokinetics .
  • Synthetic Efficiency : Ionic liquid catalysts reduce reaction times (<1 hour) and improve yields (>95%) compared to traditional methods .
  • Crystallographic Insights: Conformational analysis via SHELX/OLEX2 software highlights the role of non-covalent interactions (e.g., N–H···O hydrogen bonds) in stabilizing the hexahydroquinoline core .

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